molecular formula C12H16ClNO B215689 N-(2-chlorophenyl)-2-methylpentanamide

N-(2-chlorophenyl)-2-methylpentanamide

Cat. No. B215689
M. Wt: 225.71 g/mol
InChI Key: SIOWRQWCCBCETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-methylpentanamide, commonly known as clonazolam, is a psychoactive drug that belongs to the benzodiazepine class. It is a potent sedative, anxiolytic, and hypnotic agent that is widely used in scientific research.

Mechanism of Action

Clonazolam works by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in the activity of the central nervous system, resulting in sedation, anxiolysis, and hypnotic effects.
Biochemical and Physiological Effects:
Clonazolam has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of GABA receptors, leading to enhanced GABAergic neurotransmission. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the reward system of the brain.

Advantages and Limitations for Lab Experiments

Clonazolam has a number of advantages for use in laboratory experiments. It is a potent and selective benzodiazepine that produces a range of effects on the central nervous system. However, it also has a number of limitations, including the potential for abuse and dependence, and the risk of adverse effects such as respiratory depression and coma.

Future Directions

There are a number of future directions for research on clonazolam. These include investigating the potential therapeutic uses of the drug, such as in the treatment of anxiety disorders and insomnia. Other areas of research could include the development of new benzodiazepine derivatives with improved pharmacological properties, and the investigation of the molecular mechanisms underlying the effects of benzodiazepines on the central nervous system.
In conclusion, clonazolam is a potent benzodiazepine that is widely used in scientific research. It has a range of pharmacological properties that make it useful for investigating the effects of benzodiazepines on the central nervous system. However, it also has a number of limitations and potential risks that need to be taken into account when using the drug in laboratory experiments. Further research is needed to fully understand the potential therapeutic uses of clonazolam, and to develop new benzodiazepine derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of clonazolam involves the reaction between 2-(2-chlorophenyl)-2-methylamino-cyclohexanone and thionyl chloride in the presence of triethylamine. The resulting product is then reacted with ammonia to yield clonazolam.

Scientific Research Applications

Clonazolam is widely used in scientific research to investigate the pharmacological properties of benzodiazepines. It is used to study the effects of these drugs on the central nervous system, including their sedative, anxiolytic, and hypnotic properties.

properties

Product Name

N-(2-chlorophenyl)-2-methylpentanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methylpentanamide

InChI

InChI=1S/C12H16ClNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)

InChI Key

SIOWRQWCCBCETO-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.